N-(1-Acetyl-2-oxopyrrolidin-3-yl)acetamide

Description

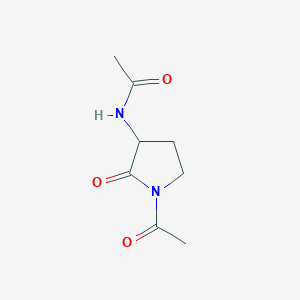

N-(1-Acetyl-2-oxopyrrolidin-3-yl)acetamide is a pyrrolidinone derivative featuring dual acetyl substituents at the 1- and 3-positions of the pyrrolidin-2-one ring. This structure confers unique physicochemical properties, such as intermediate polarity due to the carbonyl and amide groups, which may influence solubility and bioavailability.

Properties

Molecular Formula |

C8H12N2O3 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

N-(1-acetyl-2-oxopyrrolidin-3-yl)acetamide |

InChI |

InChI=1S/C8H12N2O3/c1-5(11)9-7-3-4-10(6(2)12)8(7)13/h7H,3-4H2,1-2H3,(H,9,11) |

InChI Key |

BAAYEHGUBYLYOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCN(C1=O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetyl-2-oxopyrrolidin-3-yl)acetamide typically involves the reaction of pyrrolidinone derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Acetyl-2-oxopyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

Substitution: The acetamide groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-Acetyl-2-oxopyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-Acetyl-2-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolidinone-Based Acetamides

- 2-(2-Oxopyrrolidin-1-yl)acetamide (CAS 7491-74-9): Structure: Lacks the 1-acetyl group present in the target compound. Properties: Molecular weight 142.16 g/mol; melting point 151–152.5°C; exhibits acute oral toxicity (H302) and skin sensitization (H317) .

(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide (CAS 114636-30-5):

- Structure : Features a benzyl substituent instead of acetyl at the 1-position.

- Safety Profile : Classified for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- Comparison : The benzyl group increases lipophilicity, which may improve blood-brain barrier penetration but exacerbate toxicity compared to the acetylated derivative.

Heterocyclic Acetamide Derivatives

- Benzothiazole Acetamides (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide): Structure: Contains a benzothiazole core linked to phenylacetamide. Activity: Such derivatives are explored for kinase inhibition or antimicrobial applications due to the electron-withdrawing trifluoromethyl group . Comparison: The pyrrolidinone ring in the target compound may offer different hydrogen-bonding interactions compared to the planar benzothiazole system.

- Pyridine-Linked Acetamides (e.g., N-(2-Hydroxypyridin-3-yl)acetamide): Structure: Acetamide attached to a pyridine ring. Comparison: The target compound’s pyrrolidinone ring may enhance solubility in polar solvents compared to pyridine derivatives.

Pharmacologically Active Acetamides

- Piperazine-Benzo[d]thiazole Acetamides (e.g., Compound 47–50): Activity: Demonstrated antimicrobial and antifungal effects, with MIC values <10 µg/mL against gram-positive bacteria . Comparison: The target compound’s pyrrolidinone scaffold may target different enzymes (e.g., proteases) compared to piperazine-linked derivatives, which often interact with bacterial membranes.

Trifluoroacetamide Derivatives (e.g., TFA-D-Phe-(2-(N-Me)Pyr)):

- Structure : Contains a trifluoroacetyl group and pyrrole ring.

- Activity : Used in peptide mimetics due to metabolic stability from the trifluoromethyl group .

- Comparison : The acetyl group in the target compound may be more prone to hydrolysis than the trifluoroacetyl group, affecting its pharmacokinetics.

Data Table: Key Comparative Properties

*Inferred based on structural similarity.

Research Findings and Implications

Structural Flexibility: The dual acetyl groups in this compound may reduce metabolic degradation compared to mono-acetylated analogs like 2-(2-oxopyrrolidin-1-yl)acetamide .

Toxicity Trends: Pyrrolidinone derivatives with lipophilic substituents (e.g., benzyl) show higher toxicity profiles than acetylated variants, suggesting that polar groups mitigate adverse effects .

Biological Activity

N-(1-Acetyl-2-oxopyrrolidin-3-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidinone ring, which is known for its role in various biological activities. The compound's structure can be represented as follows:

This molecular formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which are essential for its biological interactions.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors. The acetyl and oxopyrrolidine groups may enhance binding affinity and specificity towards these targets.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for neurotransmitter receptors, potentially affecting cognitive functions.

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, suggesting potential neuroprotective effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

- Cognitive Enhancement : As a nootropic agent, it may improve memory and learning capabilities by enhancing cerebral blood flow and glucose metabolism.

- Antimicrobial Properties : Some derivatives of pyrrolidinone compounds have demonstrated activity against various bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Protects neurons from oxidative damage | , |

| Cognitive Enhancement | Improves memory and learning | |

| Antimicrobial | Exhibits activity against bacterial strains |

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in vitro using cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential utility in treating neurodegenerative diseases.

Case Study: Cognitive Enhancement

Another study focused on the cognitive-enhancing properties of similar compounds within the pyrrolidinone class. These compounds were shown to improve performance in memory tasks in rodent models, indicating that this compound may share similar properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.